molecular formula C5H8O3 B569424 1,4-Dioxepan-6-one CAS No. 28544-93-6

1,4-Dioxepan-6-one

Cat. No.: B569424
CAS No.: 28544-93-6
M. Wt: 116.116
InChI Key: ZBEJPWPZAMESBJ-UHFFFAOYSA-N
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Description

1,4-Dioxepan-6-one is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.116. The purity is usually 95%.
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Mechanism of Action

Target of Action

This compound is primarily used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The resulting changes depend on the nature of the target and the context of the interaction.

Biochemical Pathways

Given its use in proteomics research , it might be involved in protein-related pathways.

Result of Action

One study suggests that 1,4-dioxepan-6-ones have significant olfactory properties, indicating that they may interact with olfactory receptors and influence smell perception .

Biochemical Analysis

Biochemical Properties

1,4-Dioxepan-6-one plays a significant role in biochemical reactions, particularly in the synthesis of spiro ether herbicides and spiroheterocycl-dihydropteridinones . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the Williamson etherification reaction, where it reacts with 3-chloro-2-(chloromethyl)prop-1-ene and undergoes subsequent Katsuki–Sharpless oxidation . These interactions highlight the compound’s versatility in biochemical synthesis.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of olfactory properties, as seen in the synthesis of 2-substituted and 2,3-annulated derivatives . These derivatives exhibit unique olfactory properties, indicating that this compound can alter cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. For example, the compound’s interaction with ethyl diazoacetate and subsequent Dieckmann cyclization demonstrates its ability to form complex molecular structures . These interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound remains stable under specific conditions but may degrade over time, affecting its long-term impact on cellular function . These temporal effects are critical for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions . These pathways involve enzymes such as cytochrome P450, which play a role in the compound’s biotransformation. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall impact on biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions are essential for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . Understanding its localization is crucial for elucidating its activity and function at the subcellular level.

Properties

IUPAC Name

1,4-dioxepan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEJPWPZAMESBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676800
Record name 1,4-Dioxepan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28544-93-6
Record name 1,4-Dioxepan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxepan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

A: 2-Propyl-1,4-dioxepan-6-one (8c) stands out due to its unique green floral aroma, accompanied by hints of anise and cinnamon. [] This complex scent profile makes it an intriguing candidate for potential applications in the fragrance industry.

A: While some of the synthesized 1,4-dioxepan-6-one derivatives possessed interesting scents, the study concluded that the presence of a benzenoid ring system is crucial for the characteristic marine odor profile. [] This suggests that the this compound structure alone may not be sufficient to elicit this specific type of odor.

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